molecular formula C20H22O2 B14019897 Biphenyl-4-yl(cyclohexyl)acetic acid CAS No. 5449-52-5

Biphenyl-4-yl(cyclohexyl)acetic acid

Cat. No.: B14019897
CAS No.: 5449-52-5
M. Wt: 294.4 g/mol
InChI Key: VXLJAYJMIPRPOR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl(cyclohexyl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with cyclohexylacetic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place in an inert solvent like dichloromethane (DCM) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(cyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl ring using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated nitric acid (HNO3) for nitration at low temperatures.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the biphenyl ring.

Scientific Research Applications

Biphenyl-4-yl(cyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to other known NSAIDs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of biphenyl-4-yl(cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. As a potential NSAID, it may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound’s ability to form inclusion complexes with cyclodextrins can enhance its solubility and bioavailability, further contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Biphenylacetic acid: A structurally related compound with similar anti-inflammatory properties.

    Fenbufen: A prodrug that is metabolized into 4-biphenylacetic acid in the body.

    Felbinac: Another NSAID with a biphenyl structure used for topical treatment of musculoskeletal pain.

Uniqueness

Biphenyl-4-yl(cyclohexyl)acetic acid stands out due to the presence of the cyclohexyl group, which may impart unique steric and electronic properties

Properties

CAS No.

5449-52-5

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

2-cyclohexyl-2-(4-phenylphenyl)acetic acid

InChI

InChI=1S/C20H22O2/c21-20(22)19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,19H,2,5-6,9-10H2,(H,21,22)

InChI Key

VXLJAYJMIPRPOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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